3-Bromo-2-(bromomethyl)-6-fluoropyridine
Overview
Description
3-Bromo-2-(bromomethyl)-6-fluoropyridine is an organic compound. It acts as an organic building block for the preparation of beta-substituted acrylates .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Bromo-2-(bromomethyl)propionic acid has been used in the preparation of t-butyl 2-(phenylthiomethyl)propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various methods. For example, the molecular structures of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules have been optimized using both DFT and HF methods .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . A brominated alcohol, such as 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL, can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 3-Bromo-2-(bromomethyl)propionic acid is an off-white to brown crystalline powder .Scientific Research Applications
Synthesis and Characterization of Complex Compounds
- Abdel-Wadood et al. (2014) demonstrated the use of 3-Bromo-2-(bromomethyl)-6-fluoropyridine in synthesizing complex structures like thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These compounds were characterized by elemental analysis and spectroscopy (IR, 1H NMR, 13C NMR, and mass) and showcased significant antibacterial activity against various bacterial strains, with compound 5 exhibiting remarkable antifungal activity Abdel‐Wadood et al., 2014.
Chemical Transformations and Metallation Studies
- Marsais & Quéguiner (1983) focused on the metallation of π-deficient heterocyclic compounds, highlighting the significant advancements in this area. They provided a detailed study on the regioselectivity of 3-fluoropyridine metallation, revealing how different conditions can direct protophilic attack by strong bases at various positions, allowing for the synthesis of diverse disubstituted pyridines Marsais & Quéguiner, 1983.
Pharmacological Characterization and Potential Therapeutic Applications
- Synthetic flavonoid derivatives like 6-Bromo-3'-nitroflavone have been studied for their potential in recognizing benzodiazepine receptors and exhibiting anxiolytic-like effects. Wolfman et al. (1998) characterized the pharmacological properties of these compounds, indicating their potential as therapeutic agents with minimal side effects compared to traditional drugs Wolfman et al., 1998.
Analytical and Structural Studies
- Ezra et al. (2005) investigated the chemical transformation of 3-bromo-2,2-bis(bromomethyl)propanol under basic conditions, providing insights into the mechanism and kinetics of its decomposition. This study contributes to understanding the stability and environmental impact of such compounds Ezra et al., 2005.
Synthesis of Radioligands and Imaging Agents
- Synthesis and validation studies have been conducted on 5-[76Br]bromo-2'-fluoro-2'-deoxyuridine (BFU) as a proliferation marker using PET imaging. Lu et al. (2000) assessed the uptake, DNA incorporation, and excretion modulation of this compound in rats, indicating its potential in medical imaging and diagnosis Lu et al., 2000.
Mechanism of Action
The allylic bromination with NBS occurs as a radical chain reaction. The mechanism starts with the formation of a small amount of bromine radical which then abstracts an allylic hydrogen to form an allylic radical and HBr. The HBr can then react with NBS to form the Br2 required for the reaction. The allylic radical then abstracts a bromine atom from Br2 to form the allyl halide product and a bromine radical .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-(bromomethyl)-6-fluoropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDZJPMBBZRKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(bromomethyl)-6-fluoropyridine |
Synthesis routes and methods
Procedure details
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